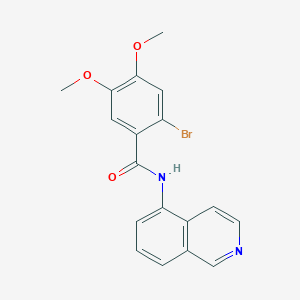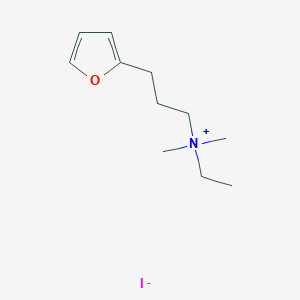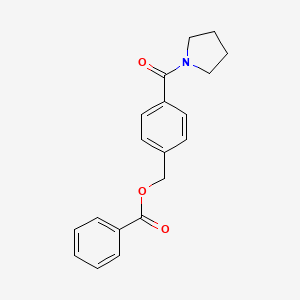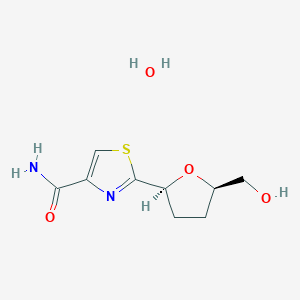
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine atom, an isoquinoline moiety, and two methoxy groups attached to a benzamide core. Its molecular formula is C18H15BrN2O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide typically involves the following steps:
Coupling Reaction: The isoquinoline moiety is coupled with the brominated benzamide.
Methoxylation: The addition of methoxy groups to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-N-isobutylbenzamide: Similar structure but with an isobutyl group instead of the isoquinoline moiety.
2-Bromo-N-methylbenzamide: Features a methyl group instead of the isoquinoline moiety.
Uniqueness
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is unique due to its combination of a bromine atom, isoquinoline moiety, and methoxy groups
特性
| 917596-84-0 | |
分子式 |
C18H15BrN2O3 |
分子量 |
387.2 g/mol |
IUPAC名 |
2-bromo-N-isoquinolin-5-yl-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-8-13(14(19)9-17(16)24-2)18(22)21-15-5-3-4-11-10-20-7-6-12(11)15/h3-10H,1-2H3,(H,21,22) |
InChIキー |
BOPKDZXIAAIEGM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)



![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
